

Application Note: Advanced Analytical Characterization of 3-Fluoro-1,2-benzothiazole

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Compound of Interest

Compound Name: 3-fluoro-1,2-benzothiazole

CAS No.: 2742653-53-6

Cat. No.: B6241441

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

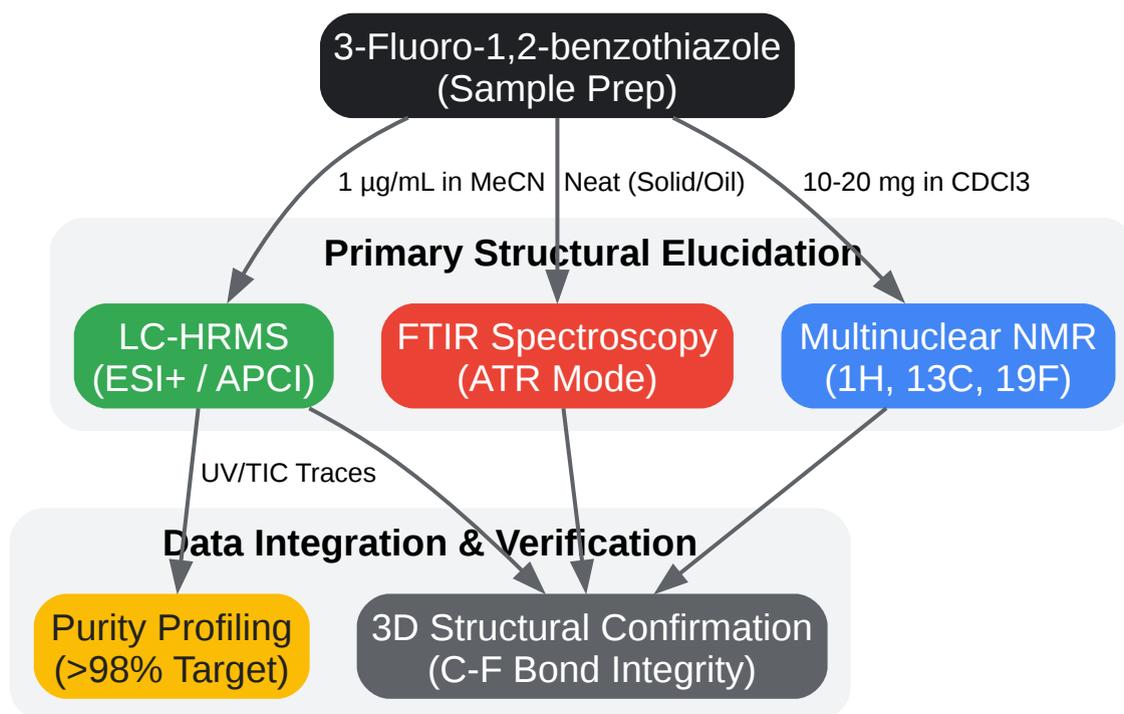
The 1,2-benzothiazole scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics and matrix metalloproteinase (MMP) inhibitors[1]. In synthetic medicinal chemistry, halogenated derivatives—such as 3-chloro-1,2-benzothiazole—are heavily utilized as electrophilic building blocks for nucleophilic aromatic substitution (SNAr) reactions[2].

3-Fluoro-1,2-benzothiazole represents a highly reactive, next-generation intermediate. The extreme electronegativity of the fluorine atom strongly polarizes the C3–N and C3–S bonds of the isothiazole ring, significantly lowering the activation energy for nucleophilic attack compared to its chloro-analog[3]. However, this heightened reactivity also makes the molecule susceptible to hydrolysis or degradation during storage and synthesis. Consequently, rigorous, self-validating analytical characterization is required to confirm its structural integrity, purity, and isotopic fidelity before downstream application.

Analytical Strategy & Workflow

To establish absolute confidence in the structural identity of **3-fluoro-1,2-benzothiazole**, we employ an orthogonal analytical strategy. No single technique is relied upon in isolation;

instead, the workflow integrates Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) to create a closed-loop validation system.



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Fig 1. Orthogonal analytical workflow for **3-fluoro-1,2-benzothiazole** characterization.

Mechanistic Insights & Quantitative Data

Summaries

Multinuclear NMR Spectroscopy: The Causality of Spin Coupling

NMR is the cornerstone of this characterization. We utilize ^{19}F NMR because fluorine is 100% naturally abundant, possesses a spin of $\frac{1}{2}$, and is highly sensitive to its local electronic environment.

Self-Validating Logic: The ^{13}C NMR spectrum acts as an internal validation mechanism. Because fluorine is covalently bound to the C3 carbon, the ^{13}C signal for C3 will split into a

doublet with a massive one-bond coupling constant ($1J_{CF} \approx 260$ Hz). Furthermore, the bridgehead carbons (C3a and C7a) will exhibit two-bond ($2J_{CF}$) and three-bond ($3J_{CF}$) couplings. If the molecule has degraded (e.g., hydrolyzed to a benzothiazolone), these specific J-couplings will vanish, immediately flagging the impurity.

LC-HRMS: Isotopic Mass Defect Validation

While nominal mass spectrometry can confirm the base weight, HRMS is required to validate the exact elemental composition (C₇H₄FNS). Self-Validating Logic: The isothiazole nitrogen is weakly basic. By using an acidic mobile phase (0.1% Formic Acid), we force protonation to generate a strong [M+H]⁺ ion. The unique mass defect of fluorine (18.9984 Da) combined with sulfur (31.9721 Da) produces an exact mass signature of 154.0126 Da. A mass error of < 5 ppm mathematically eliminates isobaric contaminants.

Table 1: Expected NMR Chemical Shifts and Coupling Constants (CDCl₃)

Nucleus	Chemical Shift (ppm)	Multiplicity	Expected Coupling (J)	Structural Assignment
¹⁹ F	-75.0 to -85.0	s (or d)	N/A (or 4JFH long-range)	C3-F
¹³ C	165.0 – 170.0	d	$1J_{CF} \approx 260$ Hz	C3 (Fluorinated carbon)
¹³ C	150.0 – 155.0	d	$2J_{CF} \approx 25$ Hz	C3a (Bridgehead)
¹³ C	135.0 – 140.0	d	$3J_{CF} \approx 8$ Hz	C7a (Bridgehead)
¹³ C	120.0 – 130.0	m	N/A	C4, C5, C6, C7 (Aromatic)
¹ H	7.40 – 8.10	m	$3J_{HH} \approx 7-8$ Hz	H4, H5, H6, H7 (Aromatic)

Table 2: LC-HRMS and FTIR Specifications

Analytical Technique	Parameter	Expected Value / Specification
LC-HRMS	Ionization Mode	ESI+ (Electrospray Ionization Positive)
LC-HRMS	Exact Mass [M+H] ⁺	154.0126 Da
LC-HRMS	Mass Accuracy Threshold	< 5.0 ppm error
FTIR-ATR	$\nu(\text{C-F})$ Stretch	1150 – 1250 cm^{-1} (Strong, sharp)
FTIR-ATR	$\nu(\text{C=N})$ Stretch	1520 – 1560 cm^{-1} (Medium)
FTIR-ATR	$\nu(\text{C-S})$ Stretch	650 – 750 cm^{-1} (Weak to Medium)

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Purpose: To map the exact atomic connectivity and confirm the integrity of the C-F bond.

- Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of **3-fluoro-1,2-benzothiazole** into a clean glass vial.
- Dissolution: Add 0.6 mL of anhydrous deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent is critical to prevent trace water from initiating $\text{S}_{\text{N}}\text{Ar}$ hydrolysis of the labile 3-fluoro group during acquisition.
- Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.
- ¹⁹F Acquisition (Decoupled vs. Coupled):
 - Step 4a: Acquire a ¹⁹F spectrum with ¹H inverse-gated decoupling. This collapses any long-range proton couplings, yielding a sharp singlet for precise purity integration.

- Step 4b: Acquire a standard ^{19}F spectrum (no decoupling) to observe through-space/through-bond 4JFH couplings to the H4 aromatic proton, validating the spatial arrangement of the molecule.
- ^{13}C Acquisition: Acquire the $^{13}\text{C}\{^1\text{H}\}$ spectrum with a minimum of 512 scans. Validation Check: Verify the presence of the ~ 260 Hz doublet at ~ 165 ppm. If this doublet is absent, the C-F bond has been compromised.

Protocol B: LC-HRMS Purity and Exact Mass Determination

Purpose: To verify elemental composition and assess chromatographic purity.

- Sample Dilution: Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile. Dilute 10 μL of the stock into 990 μL of $\text{H}_2\text{O}/\text{MeCN}$ (50:50, v/v) containing 0.1% Formic Acid to achieve a 1 $\mu\text{g}/\text{mL}$ working solution.
- Chromatographic Separation: Inject 2.0 μL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μm particle size).
- Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures that any polar degradation products (like 1,2-benzothiazol-3(2H)-one) elute early and are cleanly separated from the highly lipophilic intact fluorinated parent compound.
- Mass Spectrometer Parameters: Operate the HRMS in ESI positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 $^\circ\text{C}$, and cone voltage to 25 V (to prevent in-source fragmentation of the fragile C-F bond).
- Data Processing: Extract the ion chromatogram (EIC) for m/z 154.0126. Calculate the mass error. Validation Check: The mass error must be < 5 ppm, and the UV trace (at 254 nm) must show $>98\%$ area integration for the primary peak.

References

- National Center for Biotechnology Information. "Benzisothiazole | $\text{C}_7\text{H}_5\text{NS}$ | CID 9225 - PubChem". Source: nih.gov. URL:[\[Link\]](#)

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